molecular formula C8H6N2O2 B040317 Imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 6200-60-8

Imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B040317
CAS RN: 6200-60-8
M. Wt: 162.15 g/mol
InChI Key: DOGXPDFZEQXZDS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in organic synthetic chemistry. It is known for its versatile architecture and is a target molecule due to its interesting properties exhibited by various derivatives (Yu, Su, & Cao, 2018).

Synthesis Analysis

  • The compound can be synthesized using Rh(I) mono- and biscarbenes derived from imidazo[1,5-a]pyridin-3-ylidenes (Alcarazo et al., 2005).
  • Another approach involves using cascade reactions and C-H functionalizations, which are ideal strategies due to their low cost and minimal environmental impact (Yu, Su, & Cao, 2018).

Molecular Structure Analysis

  • The molecular structure of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives was synthesized and characterized in several studies, indicating a complex and versatile molecular architecture (Alcarazo et al., 2005).

Chemical Reactions and Properties

  • Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives can be obtained through various chemical reactions, including hydroamination and silver-catalyzed aminooxygenation (Mohan, Rao, & Adimurthy, 2013).
  • The compound participates in multicomponent reactions involving carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates, leading to fully substituted furans (Pan et al., 2010).

Physical Properties Analysis

  • The physical properties of imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives are not extensively detailed in the available research papers. However, the synthesis processes and chemical reactions give some insights into their stability and reactivity.

Chemical Properties Analysis

  • Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives exhibit unique chemical properties, such as participating in one-pot synthesis reactions and exhibiting properties useful in various chemical applications (Crawforth & Paoletti, 2009).

Scientific Research Applications

  • Fluorescent Probes for Mercury Ion : A synthesis method was developed for 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which are efficient fluorescent probes for mercury ion in acetonitrile and buffered aqueous solutions (Shao et al., 2011).

  • Enzyme Inhibitors and Anti-infectious Agents : Imidazo[1,2-a]pyridines are potential enzyme inhibitors, receptor ligands, and anti-infectious agents due to their bicyclic structure and bridgehead nitrogen atom (Enguehard-Gueiffier & Gueiffier, 2007).

  • Therapeutic Agents : They serve as a 'drug prejudice' scaffold for developing novel therapeutic agents with activities such as anticancer, antimycobacterial, antileishmanial, and anticonvulsant (Deep et al., 2016).

  • Pharmaceuticals and Nutraceuticals : Imidazo[1,2-a]pyridine carboxylic acid VII can be prepared in five steps from 2-amino pyridine, offering potential applications in pharmaceuticals and nutraceuticals (Du Hui-r, 2014).

  • Pharmaceutical Synthesis Enhancements : New synthesis methods using readily available substrates and catalysts under mild conditions potentially enhance their biological activity for pharmaceutical applications (Chitrakar & Adimurthy, 2017).

  • Gastric Antisecretory and Cytoprotective Properties : Substituted imidazo[1,2-a]pyridines exhibit gastric antisecretory and cytoprotective properties, possibly involving inhibition of H+/K+-ATPase enzymes (Kaminski et al., 1985).

  • Antimicrobial Activity : Imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides show promising antimicrobial activity against various bacteria and fungi (Turan-Zitouni et al., 2001).

  • Synthesis of Nitrogen-fused Heterocycles : Electrochemical oxidative C3 acyloxylation of imidazo[1,2-a]pyridines with hydrogen evolution enables the synthesis of versatile nitrogen-fused heterocycles under mild conditions (Yuan et al., 2021).

  • Anticancer Activity : They demonstrate promising anticancer activity, inhibiting various tumor cell lines and undergoing human clinical trials (Goel et al., 2016).

  • Trifluoromethylation Method : A novel trifluoromethylation method for imidazo[1,2-a]pyridines has been developed, enabling the synthesis of 3-(trifluoromethyl) derivatives with broad functionalities (Zhou et al., 2019).

Safety And Hazards

Safety information for this compound includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives have wide-ranging applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the development of new synthesis strategies and the exploration of their biological activities could be potential future directions .

properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGXPDFZEQXZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211053
Record name Imidazo(1,2-a)pyridine-3-carboxylic acid
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-3-carboxylic acid

CAS RN

6200-60-8
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid
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Record name Imidazo(1,2-a)pyridine-3-carboxylic acid
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Record name Imidazo[1,2-a]pyridine-3-carboxylic acid
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Record name Imidazo(1,2-a)pyridine-3-carboxylic acid
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Record name imidazo[1,2-a]pyridine-3-carboxylic acid
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Record name IMIDAZO(1,2-A)PYRIDINE-3-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
UB Karale, S Kalari, J Shivakumar, VB Makane… - RSC …, 2016 - pubs.rsc.org
A facile ligand-free method for Pd(OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has been developed. This method is …
Number of citations: 14 pubs.rsc.org
B Mu, Y Wu, J Li, D Zou, J Chang, Y Wu - Organic & Biomolecular …, 2016 - pubs.rsc.org
An efficient and practical protocol for palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with aryl chlorides has been developed. Note that the …
Number of citations: 18 pubs.rsc.org
BO Kasimogullari, Z Cesur - Molecules, 2004 - mdpi.com
Some new thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, a bioisosteric derivative of isoniazid, were …
Number of citations: 38 www.mdpi.com
AM Palmer, B Grobbel, C Jecke, C Brehm… - Journal of medicinal …, 2007 - ACS Publications
7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines with excellent physicochemical and pharmacological properties were identified that represent interesting candidates for further …
Number of citations: 54 pubs.acs.org
A Wang, K Lv, L Li, H Liu, Z Tao, B Wang, M Liu… - European Journal of …, 2019 - Elsevier
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs), based on the structure of WZY02 discovered in our lab, were designed and synthesized as new anti-TB …
Number of citations: 31 www.sciencedirect.com
GC Moraski, AG Oliver, LD Markley, S Cho… - Bioorganic & medicinal …, 2014 - Elsevier
A set of 5,6-fused bicyclic heteroaromatic scaffolds were investigated for their in vitro anti-tubercular activity versus replicating and non-replicating strains of Mycobacterium tuberculosis (…
Number of citations: 47 www.sciencedirect.com
L Pulipati, JP Sridevi, P Yogeeswari, D Sriram… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of novel dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides 7a–s were designed and synthesized. The required building block, 2-dibenzo[b,d]thiophenyl …
Number of citations: 26 www.sciencedirect.com
PC Lima, MA Avery, BL Tekwani, H de M Alves… - Il Farmaco, 2002 - Elsevier
This paper describes the synthesis and the in vitro antimalarial profile of two new imidazo[1,2-a]pyridine derivatives 4·HCl and 13·HCl, structurally proposed as mefloquine (1) analogues…
Number of citations: 28 www.sciencedirect.com
GC Moraski, LD Markley, J Cramer… - ACS medicinal …, 2013 - ACS Publications
A set of 14 imidazo[1,2-a]pyridine-3-carboxamides was synthesized and screened against Mycobacterium tuberculosis H 37 Rv. The minimum inhibitory concentrations of 12 of these …
Number of citations: 110 pubs.acs.org
RE Banks, J Thomson - Journal of fluorine chemistry, 1984 - Elsevier
3-(t-Butoxycarbonyl)-2-(trifluoromethyl)imidazo[1,2- a ]-pyridine, prepared from trifluoroacetonitrile and pyridinium t-butoxycarbonylmethylide, reacts smoothly with trifluoroacetic acid to …
Number of citations: 12 www.sciencedirect.com

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